![molecular formula C16H22S B14638830 {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene CAS No. 56691-70-4](/img/structure/B14638830.png)
{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene is an organic compound characterized by a unique structure that includes a benzene ring attached to a sulfanyl group, which is further connected to a cyclohexene ring with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-ylmethyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Nitric acid, bromine; conducted under controlled temperature conditions to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the sulfanyl group can impart unique biological activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but with a trifluoromethyl group instead of a sulfanyl group.
Benzotrifluoride: Another compound with a benzene ring substituted with a trifluoromethyl group, used in similar applications as {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexene ring with a sulfanyl group attached to a benzene ring. This structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
56691-70-4 |
|---|---|
Fórmula molecular |
C16H22S |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
(2,6,6-trimethylcyclohex-2-en-1-yl)methylsulfanylbenzene |
InChI |
InChI=1S/C16H22S/c1-13-8-7-11-16(2,3)15(13)12-17-14-9-5-4-6-10-14/h4-6,8-10,15H,7,11-12H2,1-3H3 |
Clave InChI |
XVXQVDZCPAPCTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CSC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


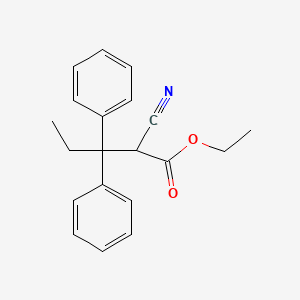
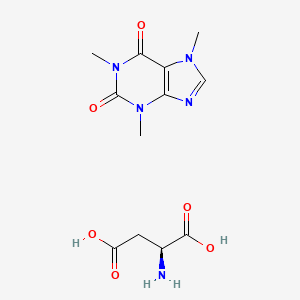
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

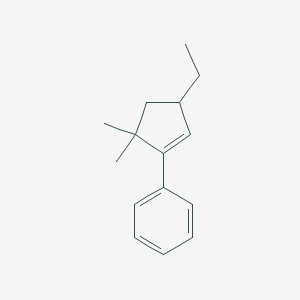
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
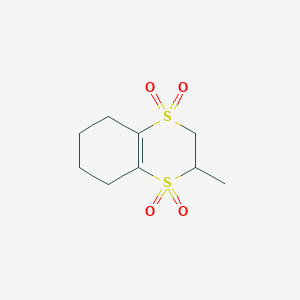
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)

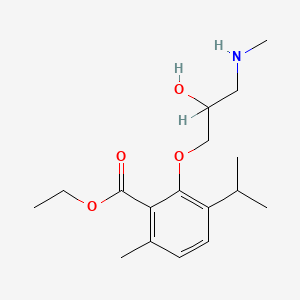
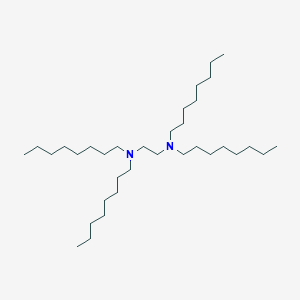
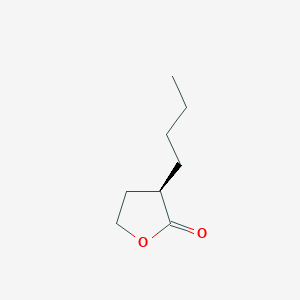
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
